molecular formula C22H28FN3O4 B2415067 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1049416-79-6

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No. B2415067
CAS RN: 1049416-79-6
M. Wt: 417.481
InChI Key: KJLYDKKOYXSDQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been discussed in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a similar compound “2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl” has been reported . It is a triclinic crystal with a formula of C26H26F1N3O3S1 .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied . For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine as a Core Structure

Piperazine derivatives are known for their wide range of therapeutic uses. They have been incorporated into drugs that serve as antipsychotics, antihistamines, antianginals, antidepressants, anticancer agents, antivirals, cardio protectors, anti-inflammatories, and imaging agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of these molecules, suggesting the versatility of piperazine-based compounds in drug design and therapeutic applications. These derivatives have shown promise in central nervous system (CNS) activities, among other pharmacological effects, highlighting the broad potential of piperazine as a pharmacophore in drug discovery (Rathi et al., 2016).

Antimycobacterial Activity

Piperazine and its analogues have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests that compounds featuring piperazine units could be pivotal in the development of new antituberculosis therapies. The versatility of piperazine as a building block in medicinal chemistry, along with its inclusion in molecules with potent antimycobacterial properties, underscores its potential in addressing global health challenges such as tuberculosis (Girase et al., 2020).

Cytoprotective Agents

Piperazine derivatives, such as Trimetazidine (TMZ), are known for their cytoprotective actions, particularly in treating angina pectoris. The anti-ischaemic effects of TMZ, which occur without significant effects on haemodynamics or myocardial oxygen consumption, highlight the potential of piperazine derivatives in protecting cells from damage, especially in cardiovascular diseases. This application demonstrates the therapeutic potential of piperazine derivatives beyond their antimicrobial and CNS activities, extending into cardioprotection (Cargnoni et al., 1999).

Biochemical Analysis

Biochemical Properties

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which are essential for nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

The compound exerts profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits the uptake of uridine in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It binds to ENTs, inhibiting their function . This inhibition is irreversible and non-competitive, reducing the maximum rate of uridine uptake without affecting the Michaelis constant .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The compound’s inhibitory effect on ENTs cannot be washed out, indicating its stability

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with ENTs, which play a vital role in nucleotide synthesis

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with ENTs, affecting its localization or accumulation . The specific transporters or binding proteins it interacts with are not yet fully identified.

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-7-5-4-6-17(18)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLYDKKOYXSDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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